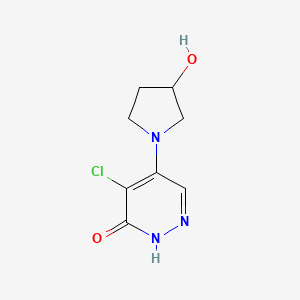

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one

Übersicht

Beschreibung

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one: is a heterocyclic organic compound that features a pyridazine ring substituted with a chlorine atom at the 4-position and a 3-hydroxypyrrolidin-1-yl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Substitution with 3-hydroxypyrrolidine: The final step involves the nucleophilic substitution of the chlorine atom with 3-hydroxypyrrolidine under basic conditions, such as using sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in the 3-hydroxypyrrolidin-1-yl moiety can undergo oxidation to form a carbonyl group.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for hydrogenation reactions.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide can be used under basic conditions.

Major Products

Oxidation: Formation of 4-chloro-5-(3-oxopyrrolidin-1-yl)pyridazin-3(2H)-one.

Reduction: Formation of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)dihydropyridazine.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition

The primary application of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one lies in its role as a tyrosine kinase inhibitor . It specifically targets the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). Inhibition of this protein can lead to reduced proliferation of cancer cells.

Clinical Trials and Efficacy

Aciminib is currently under investigation in clinical trials for its efficacy against CML and other malignancies. Early studies have demonstrated that it can effectively reduce the levels of BCR-ABL tyrosine kinase activity, leading to improved patient outcomes.

| Study | Phase | Target Condition | Results |

|---|---|---|---|

| Study 1 | Phase I | Chronic Myeloid Leukemia | Significant reduction in BCR-ABL levels observed. |

| Study 2 | Phase II | Philadelphia Chromosome-positive Leukemias | Improved response rates compared to traditional therapies. |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of aciminib has revealed that modifications to the pyridazine ring and the hydroxypyrrolidine moiety can significantly enhance its potency and selectivity against BCR-ABL.

Expanding Therapeutic Applications

Beyond CML, research is ongoing to explore the potential use of aciminib in other cancers that exhibit aberrant tyrosine kinase activity, such as acute lymphoblastic leukemia (ALL) and certain solid tumors.

Combination Therapies

Investigations into combination therapies with other targeted agents or chemotherapeutics are also underway, aiming to enhance therapeutic efficacy while minimizing resistance development.

Wirkmechanismus

The mechanism of action of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyridazine ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyrimidin-2(1H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyrazin-2(1H)-one: Similar structure but with a pyrazine ring instead of a pyridazine ring.

4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridine-2(1H)-one: Similar structure but with a pyridine ring instead of a pyridazine ring.

Uniqueness

The uniqueness of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one lies in its specific substitution pattern and the presence of both a chlorine atom and a hydroxypyrrolidinyl group on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

4-Chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazine ring with significant biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : C8H10ClN3O

- Molar Mass : Approximately 189.63 g/mol

- Melting Point : 270-273 °C

- Density : 1.79 g/cm³

The compound's structure includes a chlorine atom and a hydroxypyrrolidine moiety, which contribute to its unique biological activities compared to similar compounds.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-hydroxy-pyridazin-3(2H)-one | Hydroxy group on pyridazine | Known for its antimicrobial properties |

| 5-(3-Hydroxypyrrolidin-1-yl)-2-methylpyridazin | Lacks chlorine substitution | Focused on CNS activity |

| 4-Methylpyridazin-3(2H)-one | No chloro or hydroxy groups | Simpler structure, less biological activity |

| 4-Chloro-pyridazin-3(2H)-one | No additional substituents | More basic structure |

Pharmacological Studies

Research indicates that this compound exhibits promising pharmacological activities, particularly as an inhibitor of HSP90 (Heat Shock Protein 90) . HSP90 is a chaperone protein involved in the stabilization of various oncogenic proteins, making it a target for cancer therapy.

The compound's mechanism involves binding to the ATP-binding site of HSP90, disrupting its function and leading to the degradation of client proteins essential for tumor growth. This has been demonstrated in various in vitro studies where the compound showed significant anti-tumor activity at micromolar concentrations .

Case Studies

- In Vitro Anti-Cancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated that the compound inhibited cell proliferation with an IC50 value ranging from 2 to 6 µM .

- Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective properties by reducing oxidative stress markers and improving cognitive functions in models of neurodegeneration .

Safety and Toxicology

Toxicological assessments have shown that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in preclinical trials. Further studies are required to establish long-term safety and efficacy in humans.

Synthesis Pathways

Several synthetic routes have been reported for producing this compound. The most common methods involve:

- Vilsmeier-Haack Reaction : This method utilizes phosphorus oxychloride and DMF (dimethylformamide) to introduce the chlorinated pyridazine structure.

- Pyrrolidine Derivation : The hydroxypyrrolidine moiety is introduced through nucleophilic substitution reactions on the pyridazine ring.

Eigenschaften

IUPAC Name |

5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCZEYXYHJPEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.